Adenosine receptor antagonist 2
Description
Overview of Adenosine (B11128) Receptor Subtypes
In humans, four distinct subtypes of adenosine receptors have been identified, each encoded by a different gene: A1, A2A, A2B, and A3. wikipedia.org These subtypes exhibit unique tissue distribution, signaling mechanisms, and affinities for adenosine, which dictates their specific physiological roles. nih.gov While there is some overlap in their functions, each subtype presents a specific target for therapeutic intervention. wikipedia.org
A1 Adenosine Receptor (A1AR)
The A1 adenosine receptor (A1AR) is a high-affinity receptor for adenosine and is widely distributed throughout the body, with notable expression in the brain, heart, and adipose tissue. wikipedia.orgyoutube.com In the central nervous system, A1ARs play a role in promoting sleep by inhibiting wake-promoting neurons. wikipedia.orgwikiwand.com They also modulate the release of various neurotransmitters. wikipedia.org
In the cardiovascular system, A1AR activation has a cardioprotective effect by decreasing heart rate and myocardial oxygen consumption. wikipedia.org This is achieved by reducing the conduction of electrical impulses and suppressing pacemaker cell function. wikipedia.orgwikipedia.org Additionally, A1ARs are involved in bone homeostasis, where their blockade can lead to increased bone density. wikipedia.org
A2A Adenosine Receptor (A2AAR)
The A2A adenosine receptor (A2AAR) is another high-affinity receptor for adenosine, predominantly found in the basal ganglia of the brain, vasculature, and platelets. wikipedia.orgtaylorandfrancis.com A2AARs are known to play a significant role in regulating blood flow and myocardial oxygen consumption. wikipedia.orgwikipedia.org Activation of A2AARs leads to vasodilation, which increases blood flow. ontosight.ai
In the brain, A2AARs are involved in the regulation of dopamine (B1211576) and glutamate (B1630785) release, making them a target for conditions like Parkinson's disease. wikipedia.orgontosight.ai They also possess anti-inflammatory properties throughout the body. wikipedia.org Furthermore, A2AARs have been implicated in the immune response, where their blockade is being explored as a strategy in cancer immunotherapy. wikipedia.org
A2B Adenosine Receptor (A2BAR)
The A2B adenosine receptor (A2BAR) has a lower affinity for adenosine compared to the A1 and A2A subtypes. nih.gov Its expression is upregulated in response to inflammation and hypoxia. monash.edu A2BARs are found in various tissues, including the intestine, lungs, and mast cells. nih.govmultispaninc.com
Activation of A2BARs can have both pro-inflammatory and anti-inflammatory effects depending on the cellular context. nih.govfrontiersin.org For instance, they can promote inflammatory responses in mast cells and epithelial cells but limit them in endothelial cells and macrophages. nih.gov A2BARs are also involved in angiogenesis and have been identified as a potential therapeutic target in conditions like asthma and inflammatory bowel disease. monash.edunih.govmultispaninc.com
A3 Adenosine Receptor (A3AR)
Similar to A2BAR, the A3 adenosine receptor (A3AR) has a lower affinity for adenosine. nih.gov It is overexpressed in inflammatory and cancer cells, making it a significant target for therapeutic development. nih.gov A3AR activation has been shown to have both protective and detrimental effects depending on the physiological conditions. wikipedia.org
In the context of cardiac ischemia, A3AR activation can be cardioprotective. wikipedia.orgmdpi.com It is also involved in modulating inflammatory responses and has been implicated in both cell proliferation and cell death. wikipedia.org Agonists of the A3AR are currently being investigated in clinical trials for conditions such as rheumatoid arthritis and psoriasis. nih.govwikipedia.org
Structural Classification of Adenosine Receptors
Adenosine receptors belong to a large and diverse family of proteins that are crucial for cellular communication. Their specific structural characteristics dictate how they interact with adenosine and other molecules to elicit physiological responses.
G Protein-Coupled Receptor (GPCR) Family Membership
All four adenosine receptor subtypes are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgontosight.ainih.gov GPCRs are characterized by their structure, which consists of seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. nih.govproteopedia.org This structure allows them to detect molecules outside the cell and activate internal signal transduction pathways.
The coupling of adenosine receptors to different G proteins is a key determinant of their signaling pathways. ontosight.ai A1 and A3 receptors typically couple to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govontosight.ai In contrast, A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. nih.govontosight.ai These distinct signaling cascades are responsible for the diverse physiological effects mediated by each receptor subtype.
| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Key Locations |
| A1AR | Gi/o | Inhibition | Brain, Heart, Adipose Tissue |
| A2AAR | Gs | Stimulation | Basal Ganglia, Vasculature, Platelets |
| A2BAR | Gs | Stimulation | Intestine, Lungs, Mast Cells |
| A3AR | Gi/o | Inhibition | Inflammatory Cells, Cancer Cells |
Transmembrane Helices and Loop Structures
Like other GPCRs, adenosine receptors possess a characteristic structure consisting of seven transmembrane α-helices connected by intracellular and extracellular loops. nih.govwikipedia.orgyoutube.com This fundamental architecture places the amino-terminus of the protein on the extracellular side and the carboxy-terminus on the intracellular side. nih.gov The transmembrane helices form a bundle that creates a binding pocket for ligands. wikipedia.org The extracellular loops are involved in ligand recognition and binding, while the intracellular loops and the carboxy-terminus are crucial for interacting with and activating G proteins, thereby initiating intracellular signaling cascades. mdpi.com
Signal Transduction Pathways of Adenosine Receptors
The activation of adenosine receptors by an agonist initiates a series of intracellular events known as signal transduction. These pathways are diverse and depend on the specific receptor subtype and the type of G protein to which it couples.
Adenylyl Cyclase Modulation (cAMP-dependent pathways)
A primary signaling mechanism for adenosine receptors involves the modulation of adenylyl cyclase activity, which in turn regulates the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). frontiersin.orgkarger.comwikipedia.org Adenosine receptors that couple to stimulatory G proteins (Gs), such as A2A and A2B receptors, activate adenylyl cyclase, leading to an increase in cAMP production. frontiersin.orgkarger.comnih.gov Conversely, receptors that couple to inhibitory G proteins (Gi), like A1 and A3 receptors, inhibit adenylyl cyclase, resulting in decreased cAMP levels. frontiersin.orgkarger.com This modulation of cAMP levels activates downstream effectors, most notably protein kinase A (PKA), which then phosphorylates various target proteins to elicit a cellular response. karger.comnih.gov
The following table summarizes the modulation of adenylyl cyclase by different adenosine receptor subtypes.
| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Resulting cAMP Levels |
| A1 | Gi/o | Inhibition | Decrease |
| A2A | Gs | Stimulation | Increase |
| A2B | Gs | Stimulation | Increase |
| A3 | Gi/o | Inhibition | Decrease |
Mitogen-Activated Protein Kinases (MAPK) and Akt Phosphorylation
Adenosine receptor signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of Akt (also known as protein kinase B). nih.gov For instance, the A3 adenosine receptor has been shown to mediate the activation of ERK1/2, members of the MAPK family, within minutes of agonist exposure. nih.gov This activation can influence processes like receptor phosphorylation and desensitization. nih.gov Furthermore, signaling through A2B receptors has been demonstrated to induce the phosphorylation of ERK1/2 and Akt, which can contribute to processes like foam cell formation in atherosclerosis. physiology.org A1 receptor activation has also been linked to the promotion of Akt phosphorylation. researchgate.net
G Protein Coupling Diversity (Gi/o vs. Gs)
The four adenosine receptor subtypes exhibit distinct preferences for coupling to different families of G proteins. nih.gov A1 and A3 receptors predominantly couple to the Gi/o family of G proteins, which are responsible for inhibiting adenylyl cyclase. frontiersin.orgnih.gov In contrast, A2A and A2B receptors primarily couple to Gs proteins, leading to the stimulation of adenylyl cyclase. wikipedia.orgfrontiersin.orgnih.govnih.gov This differential coupling is a key determinant of the opposing physiological effects often observed upon activation of these receptor subtypes. frontiersin.org However, it is important to note that this coupling is not always exclusive, and some receptors can couple to other G protein families, such as Gq, under certain conditions, leading to a more complex signaling output. nih.govnih.govacs.org
The table below outlines the primary G protein coupling for each adenosine receptor subtype.
| Adenosine Receptor Subtype | Primary G Protein Family |
| A1 | Gi/o frontiersin.orgnih.gov |
| A2A | Gs frontiersin.orgnih.govnih.gov |
| A2B | Gs wikipedia.orgfrontiersin.orgnih.govnih.gov |
| A3 | Gi/o frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21FN8O |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[4-amino-5-fluoro-6-[1-[[6-(2-hydroxypropan-2-yl)-2-pyridinyl]methyl]triazol-4-yl]pyrimidin-2-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C23H21FN8O/c1-13-14(10-25)6-4-8-16(13)22-28-20(19(24)21(26)29-22)17-12-32(31-30-17)11-15-7-5-9-18(27-15)23(2,3)33/h4-9,12,33H,11H2,1-3H3,(H2,26,28,29) |
InChI Key |
SCLXIATZMRENPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(=C(C(=N2)N)F)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N |
Origin of Product |
United States |
Computational and Rational Design Strategies for Adenosine Receptor Antagonists
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. The availability of high-resolution crystal structures for the adenosine (B11128) A2A receptor (A2AAR) has been a cornerstone for the rational design of its antagonists. nih.govnih.gov
Utilization of Adenosine Receptor Crystal Structures
The crystallization of the human A2AAR, often in complex with antagonists, has provided an unprecedented opportunity for SBDD. nih.govnih.govnih.gov These crystal structures serve as blueprints, revealing the precise architecture of the binding pocket and the key interactions that anchor antagonists. For instance, the crystal structure of the A2AAR in complex with the antagonist ZM241385 (PDB code: 3EML) has been instrumental in understanding the binding modes of various antagonists. nih.govbiorxiv.org
More recent crystallographic studies have continued to refine this understanding. The structure of the A2AAR bound to the clinical candidate Etrumadenant revealed a novel hydrogen bond interaction with the residue T88³·³⁶, an interaction previously unobserved as this residue is often mutated in A2AAR constructs used for crystallization. nih.gov Another study detailed the crystal structure of the A2AAR with a nonriboside partial agonist, which, when compared to antagonist-bound structures, provided further clarity on the conformational changes associated with ligand binding and receptor activation. acs.org The increasing number of A2AAR crystal structures, including those bound to novel chemotypes, continues to facilitate the design of next-generation antagonists with improved properties. pnas.orgacs.orgnih.gov
Table 1: Examples of Adenosine A2A Receptor Crystal Structures Used in Drug Design
| PDB Code | Ligand | Resolution (Å) | Key Insights | Reference(s) |
| 3EML | ZM241385 | 2.6 | Revealed key antagonist binding interactions. | nih.gov |
| 4EIY | ZM241385 | 1.8 | High-resolution structure used for virtual screening and classifier development. | biorxiv.org |
| Not Specified | Etrumadenant | Not Specified | Unprecedented hydrogen bond with T88³·³⁶. | nih.gov |
| Not Specified | Compound 1 | 3.5 | Revealed a potential allosteric pocket. | pnas.org |
| Not Specified | Compounds 4e and 4g | Not Specified | Confirmed binding mode of 1,2,4-triazine (B1199460) derivatives. | acs.org |
Molecular Docking Studies of Adenosine Receptor Antagonists
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netingentaconnect.com This method has been extensively applied to the A2AAR to understand the binding modes of diverse antagonists, including both xanthine (B1682287) and non-xanthine derivatives. nih.gov Docking studies have consistently highlighted the importance of a hydrophobic pocket and key hydrogen bonding interactions, particularly with the residue Asn253⁶·⁵⁵, as well as π-π stacking interactions. acs.orgnih.gov
These studies not only rationalize the structure-activity relationships (SAR) of known antagonists but also guide the design of new ones. nih.gov For example, docking was used to predict the binding modes of chromone (B188151) derivatives, which led to their optimization into potent and selective antagonists. researchgate.net Similarly, docking studies have been crucial in the multi-stage virtual screening approaches that have successfully identified novel dual A1/A2A receptor antagonists. nih.gov The accuracy of these docking predictions is often validated by subsequent crystallographic studies, creating a powerful feedback loop for drug design. acs.org
Virtual Screening Approaches for Novel Antagonist Discovery
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org For the A2AAR, VS has been remarkably successful in identifying novel antagonist chemotypes. nih.govucdavis.edu These campaigns often utilize homology models or, more powerfully, the available crystal structures of the A2AAR. acs.orgmonash.educapes.gov.br
In one notable example, a VS campaign screening over 4 million compounds against the A2AAR crystal structure led to the identification of 23 hits with affinities under 10 µM, with some exhibiting sub-micromolar affinity. nih.govucdavis.edu Another successful VS effort, based on homology models, identified a diverse range of ligand-efficient antagonists with a hit rate of 9%. monash.educapes.gov.brnih.gov These hits were subsequently optimized into potent and selective lead molecules. monash.educapes.gov.brnih.gov More advanced VS approaches are now integrating machine learning and deep learning models to enhance the efficiency and accuracy of identifying promising candidates. nih.govplos.org
Table 2: Virtual Screening Campaigns for A2A Receptor Antagonists
| Library Size | Target Structure | Screening Method | Hit Rate | Key Findings | Reference(s) |
| >4,000,000 | A2AAR Crystal Structure | Molecular Docking | Not specified, but 23 hits < 10 µM | Identified 9 novel chemical scaffolds with high ligand efficiency. | nih.govucdavis.edu |
| 545,000 | A2AAR Homology Models | Glide Docking | 9% | Identified diverse, ligand-efficient antagonists. | acs.org |
| 2.65 million | A2AAR Crystal Structures (3PWH, 4EIY) | Docking-based VS | Not specified, but 11 hits < 10 µM | Discovered two compounds with Ki < 1 µM and good selectivity. | acs.org |
| 1,178,506 | ChemDiv library | Deep learning, pharmacophore models, molecular docking | Not specified, but 2 hits identified | Identified two 1,2,4-triazole (B32235) derivatives as dual A1/A2A antagonists. | plos.org |
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a receptor's 3D structure, Ligand-Based Drug Design (LBDD) methods are invaluable. These approaches derive models based on the properties of known active ligands.
Pharmacophore Modeling for Adenosine Receptor Antagonists
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. nih.gov For A2A and A2B receptor antagonists, pharmacophore models have been developed based on sets of known selective antagonists. acs.org
A study focusing on A2A antagonists developed a five-feature pharmacophore model (Hypo1) consisting of one hydrogen bond donor, three hydrophobic points, and one aromatic ring. This model proved effective in identifying active A2A antagonists from a virtual database. nih.gov Another study generated separate pharmacophore models for selective A2A and A2B antagonists. The A2A model highlighted four essential features: a ring aromatic, a positively ionizable feature, a hydrogen bond acceptor lipid, and a hydrophobic feature. acs.org These models serve as powerful tools for virtual screening and for designing novel ligands with desired selectivity profiles. acs.org Combined approaches, integrating pharmacophore modeling with QSAR and molecular docking, have also proven successful in discovering new antagonist leads. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Analysis of Antagonists
Quantitative Structure-Activity Relationship (QSAR) analysis aims to correlate the chemical structure of compounds with their biological activity. nih.gov For adenosine receptor antagonists, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for high affinity. nih.gov
One such study on a series of pyrimidine-based A2A antagonists developed CoMFA models that provided insights into the favorable steric and electrostatic interactions within the binding site. nih.gov These models, in conjunction with docking studies, helped to identify key features for enhancing antagonist activity and guided the design of new, more potent molecules. nih.gov In another approach, a combination of pharmacophore modeling and QSAR analysis using a genetic function algorithm was applied to explore the structural requirements for potent A2A antagonists, leading to the identification of several novel leads from the National Cancer Institute (NCI) database. nih.gov
Correlation of Electronic and Steric Parameters with Antagonistic Potency
The potency of adenosine receptor antagonists is intricately linked to their electronic and steric properties, which dictate the nature and strength of their interactions within the receptor's binding site. Quantum chemical computations, such as Density Functional Theory (DFT), have been employed to analyze the electronic structure of antagonist molecules. researchgate.net These studies reveal that the activity of antagonists at A3 adenosine receptor sites is directly correlated with both the polarity and the co-planarity of the molecule. researchgate.net
For instance, in a series of phenyl thiazole (B1198619) derivatives, the introduction of electron-withdrawing groups, such as halogens, significantly alters the charge density distribution and increases the dipole moment of the molecule. researchgate.net This enhanced polarity is thought to contribute to stronger binding interactions. Furthermore, maintaining the co-planarity of key structural moieties, like the thiazole ring, appears to be a crucial feature for antagonist affinity and selectivity. researchgate.net
Structure-activity relationship (SAR) studies have historically been pivotal in developing potent and selective antagonists. nih.gov The prototypical antagonists, the xanthines like theophylline (B1681296) and caffeine (B1668208), have been extensively modified to enhance their antagonistic properties. nih.gov These modifications often involve substitutions at specific positions, such as the 8-position of the xanthine core, which can dramatically increase potency by orders of magnitude. nih.gov The nature of these substituents, including their size, shape, and electronic character, directly influences their fit and interaction with the receptor's binding pocket.
Subtle chemical modifications can lead to a dramatic shift in a ligand's pharmacological profile, converting an agonist into an antagonist. acs.org For example, the addition of a methyl group to eliminate a hydrogen-bond donor was successful in transforming a potent A3AR agonist into a potent antagonist. acs.org This highlights the critical role that specific electronic features, such as hydrogen bonding capability, play in determining whether a ligand will activate or block the receptor. The removal of a 5'-uronamide group to minimize steric repulsion at the binding site also resulted in potent and selective A3AR antagonists. acs.org These findings underscore the delicate balance of electronic and steric parameters that must be optimized to achieve high antagonistic potency.
Advanced Computational Simulation Techniques
Advanced computational simulation techniques have become indispensable tools in the study of adenosine receptor antagonists, providing dynamic insights that complement static experimental structures. nih.gov These methods are crucial for understanding the molecular basis of ligand recognition, binding, and the mechanisms of receptor activation and inhibition. nih.gov
Molecular Dynamics (MD) Simulations in Antagonist Research
Molecular dynamics (MD) simulations have proven to be an invaluable tool for investigating adenosine receptors (ARs) at an atomic level of detail. nih.gov The availability of crystal structures for the A2A and A1 adenosine receptors has provided a solid foundation for these computational studies. nih.gov MD simulations allow researchers to model the flexibility of the receptor and to observe the dynamic process of ligand binding and unbinding, which is often challenging to capture with experimental techniques alone. semanticscholar.org These simulations have been applied to study a wide range of phenomena, including ligand-receptor interactions, molecular recognition, allosteric modulation, and the mechanisms of receptor activation. nih.gov
MD simulations have been used to create detailed models of human adenosine receptors, such as the A2B subtype, embedded in a phospholipid bilayer to mimic the cell membrane environment. acs.org These models have been used to perform molecular docking of various antagonists and to study the resulting complexes over time. acs.org Such simulations have helped to identify key amino acid residues involved in ligand recognition, including His251, Asn282, Ser92, and Thr89, as well as aromatic residues that contribute to binding. acs.org
The stability of antagonist-receptor complexes is a key area of investigation using MD simulations. For instance, simulations of the A3 adenosine receptor in complex with a selective antagonist, K18, have been used to investigate the stability of different binding poses. acs.org These studies, combined with binding free energy calculations, help to determine the most plausible binding conformation of the antagonist within the receptor. acs.org
Elucidation of Ligand Binding and Unbinding Pathways
Understanding the pathways by which antagonists enter and exit the receptor's binding site is crucial for designing drugs with desired kinetic properties. MD simulations are uniquely suited to explore these dynamic events. While direct simulation of these pathways for adenosine receptors is an area of active research, studies on related receptors, such as the 5-HT3 receptor, have demonstrated the power of this approach. nih.gov In these studies, steered MD simulations have been used to predict the unbinding pathway of both agonists and antagonists. nih.gov
These simulations suggest that the unbinding pathway often follows a tunnel at the interface of two subunits, leading away from the binding pocket towards the extracellular space. nih.gov The trajectories for agonists and antagonists can be similar, though the specific interactions along the path may differ. nih.gov For example, an agonist might form more hydrogen bonds with residues along the unbinding pathway compared to an antagonist. nih.gov The identification of residues that line these exit routes can inform the design of antagonists with altered residence times at the receptor.
For adenosine receptors, hundreds of MD simulations have been performed on complexes with various ligands to resolve their binding interactions, which could not be fully elucidated by docking calculations alone. researchgate.net This computational work has allowed for the prediction of stable and unstable complexes, which has shown good agreement with experimental data on potent and inactive compounds, respectively. researchgate.net
Analysis of Receptor Conformational Dynamics in Antagonist Complexes
MD simulations provide a powerful lens through which to view the conformational dynamics of adenosine receptors when bound to antagonists. These simulations reveal that the binding of a ligand is not a simple lock-and-key event but rather a dynamic process that can induce or stabilize specific receptor conformations. The binding of an antagonist typically stabilizes an inactive or inactive-like conformation of the receptor, preventing the conformational changes necessary for G-protein coupling and signaling.
Studies on the A2A adenosine receptor (A2AAR) have shown that the receptor exists in different conformational states, and the binding of an antagonist can shift the equilibrium towards an inactive state. nih.gov MD simulations starting from both agonist-bound and antagonist-bound conformations have been used to explore the deactivation process of the receptor. nih.gov These simulations have identified intermediate steps in this process, characterized by the movement of key residues such as Y288 in the NPxxY motif. nih.gov
The binding of an antagonist can also affect the dynamics of the extracellular loops of the receptor. In some cases, residues located in these hydrophilic loops have been shown to interact with the antagonist, influencing its binding mode. acs.org Furthermore, MD simulations have been used to investigate the allosteric modulation of the A2AAR by a mini-G protein, revealing that the G protein itself can favor a closed conformation of the orthosteric site, even without a bound agonist. nih.gov This highlights the complex interplay of factors that govern the conformational landscape of the receptor.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy of ligands to macromolecules. nih.gov These methods are often used in conjunction with MD simulations to refine docking poses and to rank potential antagonists based on their predicted binding affinities. nih.gov
The MM/PBSA and MM/GBSA methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov The solvation free energy is composed of a polar component, calculated using either the Poisson-Boltzmann or Generalized Born model, and a non-polar component, which is typically estimated based on the solvent-accessible surface area. nih.gov
These methods have been applied with varying degrees of success to a wide range of systems, including adenosine receptors. nih.gov For example, MM-PBSA calculations have been used to support the binding conformation of a selective A3 adenosine receptor antagonist, K18, and the calculated binding free energies were in good agreement with experimental binding affinities. acs.org Similarly, MM-GBSA calculations have been employed to evaluate the effect of mutations in the binding site on the activity of an antagonist. researchgate.netnih.gov
While MM/PBSA and MM/GBSA are computationally less expensive than more rigorous methods like free energy perturbation, they do have limitations. Their accuracy can be sensitive to the choice of parameters, such as the dielectric constant and the force field used. nih.gov Additionally, these methods often neglect the contribution of conformational entropy to the binding free energy. nih.gov Despite these limitations, MM/PBSA and MM/GBSA remain valuable tools for rationalizing experimental findings and for improving the results of virtual screening campaigns for new adenosine receptor antagonists.
Machine Learning and Deep Learning Applications in Antagonist Design
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in drug discovery, and their application to the design of adenosine receptor antagonists is a rapidly growing field. nih.govtandfonline.com These computational approaches can learn complex patterns from large datasets of chemical structures and biological activities, enabling the prediction of new and potent antagonists.
Deep learning models, such as deep convolutional neural networks, have been used to develop multistage virtual screening systems for identifying novel dual A1/A2A adenosine receptor antagonists. nih.gov In one such study, a deep learning model was combined with pharmacophore modeling and molecular docking to screen a large chemical library. nih.gov This approach successfully identified several new compounds with dual A1/A2A antagonistic activity, which were subsequently confirmed by in vitro assays. nih.gov
Another application of deep learning involves the use of generative models to design new molecules with desired properties. tandfonline.com For instance, a deep generative model trained on known A2BAR antagonists was used to create a focused library of benzimidazole-pyrazine derivatives. tandfonline.com This library was then subjected to a virtual screening protocol, leading to the identification of potential selective A2BAR antagonists. tandfonline.com
Machine learning models, such as random forest classifiers, have also been employed to distinguish between agonists and antagonists for the A2A adenosine receptor. biorxiv.org These models can be trained on features derived from the chemical structure of the ligands (e.g., fingerprints) or from their interactions with the receptor as determined by docking. biorxiv.org By filtering out compounds with predicted agonistic binding patterns, these models can significantly improve the efficiency of virtual screening campaigns for new antagonists. biorxiv.org
The integration of machine learning and deep learning with other computational methods, such as molecular dynamics simulations and binding free energy calculations, holds great promise for accelerating the discovery and optimization of novel adenosine receptor antagonists with improved potency and selectivity.
Synthesis and Medicinal Chemistry of Adenosine Receptor Antagonists
Design and Synthesis of Novel Chemical Scaffolds
The development of A2A receptor antagonists has evolved from classical xanthine-based compounds to a variety of heterocyclic systems, each with unique synthetic routes and potential for therapeutic application.
Purine (B94841) and Xanthine-Based Antagonists
Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline (B1681296), were among the first compounds identified as adenosine (B11128) receptor antagonists. mdpi.comnih.gov While these natural alkaloids exhibit modest affinity and lack selectivity, they served as the foundational scaffolds for more potent and selective A2A antagonists. nih.govnih.gov A significant breakthrough in this class was the development of istradefylline (B1672650) (KW-6002), a xanthine derivative approved for the treatment of Parkinson's disease. mdpi.comnih.gov The synthesis of such 8-substituted xanthines has been refined, with methods like a one-pot route from 5,6-diaminouracils and carboxaldehydes proving efficient for generating a range of analogs. nih.gov
Beyond xanthines, adenine-based purine derivatives have also been explored. Researchers have synthesized numerous adenine (B156593) analogues with substitutions at the 2-, 8-, and 9-positions to achieve A2A antagonism. mdpi.com For instance, 9-ethyl-8-ethoxyadenine (ANR 94) demonstrated good affinity and selectivity for the human A2A receptor. mdpi.com The interchangeability of the purine scaffold with other heterocyclic systems, such as the triazolotriazine core, has been a subject of investigation to improve affinity and selectivity. mdpi.comexlibrisgroup.com
Triazolotriazine Derivatives
The triazolotriazine scaffold represents a significant class of non-xanthine A2A antagonists. A key example is ZM241385, which exhibits high affinity for the A2A receptor and has been instrumental as a pharmacological tool and a template for further drug design. nih.govnih.gov However, its utility has been somewhat limited by its affinity for the A2B receptor subtype. nih.gov The synthesis of triazolotriazine derivatives often involves the construction of the fused heterocyclic system from appropriate precursors, allowing for the introduction of various substituents to modulate pharmacological properties. nih.govresearchgate.netgoogle.com Molecular modeling studies have been employed to compare the binding modes of triazolotriazine and purine scaffolds, suggesting that the interchangeability of these cores is dependent on the substitution patterns at specific positions. exlibrisgroup.comresearchgate.net
Pyrazolo Derivatives (e.g., pyrazolo[3,4-d]pyridazines)
A diverse range of pyrazolo-fused heterocyclic systems has been synthesized and evaluated as adenosine receptor antagonists. nih.gov These non-xanthine derivatives have shown considerable potency and a broad spectrum of selectivity across the four adenosine receptor subtypes. nih.gov
Among these, pyrazolo[4,3-e] acs.orgacs.orgpnas.orgtriazolo[1,5-c]pyrimidines (PTPs) have been extensively studied, leading to highly potent and selective A2A antagonists like SCH 58261. nih.gov The synthesis of PTPs allows for substitutions at multiple positions (2, 5, 7, 8, and 9), providing a rich platform for structure-activity relationship studies. researchgate.net
Other notable pyrazolo scaffolds include:
Pyrazolo[3,4-d]pyrimidines: A series of these compounds with substitutions at the C-4 and C-6 positions have been synthesized and shown to be potent and selective A1 receptor antagonists, with some members also displaying affinity for the A2A receptor. acs.org
Pyrazolo[4,3-d]pyrimidin-7-ones: These derivatives, substituted at the 1, 3, and 5-positions, have demonstrated affinity for the A1 receptor, with structure-activity relationships paralleling those of analogous xanthine series. nih.gov
Quinoline (B57606) and Other Heterocyclic Chemotypes
The exploration for novel A2A antagonists has extended to other heterocyclic systems, including quinolines and quinazolines. The antimalarial drug mefloquine, a quinoline derivative, was unexpectedly found to bind to adenosine receptors, particularly the A2A subtype, sparking interest in this scaffold. researchgate.net
More recently, 2-aminoquinazoline (B112073) derivatives have emerged as a promising scaffold. nih.govsemanticscholar.org For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the human A2A receptor. semanticscholar.org Subsequent synthetic efforts have focused on substitutions at the C6- and C7-positions and the introduction of aminoalkyl chains at the C2-position to enhance antagonist activity and improve solubility. nih.gov Quinazoline carboxamides have also been developed as selective A2A receptor antagonists with potential applications in central nervous system disorders. nih.gov
Structure-Activity Relationship (SAR) Studies of Adenosine Receptor Antagonists
The systematic modification of chemical structures and the evaluation of their biological activity are fundamental to the development of potent and selective A2A receptor antagonists. SAR studies provide crucial insights into the molecular interactions between ligands and the receptor, guiding the design of improved drug candidates.
Positional Modifications and Their Impact on Receptor Affinity
The affinity of antagonists for the A2A receptor is highly sensitive to the nature and position of substituents on the core scaffold.
For pyrazolo[4,3-e] acs.orgacs.orgpnas.orgtriazolo[1,5-c]pyrimidines (PTPs) , extensive SAR has been established. Substitutions at various positions of the PTP nucleus have been systematically explored to optimize A2A affinity and selectivity. nih.govresearchgate.net The development of highly potent antagonists like SCH 58261 underscores the success of these efforts. nih.gov
In the pyrazolo[3,4-d]pyrimidine series, varying substituents at the C-4 and C-6 positions has allowed for the fine-tuning of affinity and selectivity between A1 and A2A receptors. acs.org For instance, the introduction of an amino group at C-4 and specific amide side chains at C-6 led to compounds with high A1 affinity and selectivity. acs.org
For 2-aminoquinazoline derivatives, SAR studies have revealed that the nature of the substituent at the 4-position is critical, with 2-furanyl and 4-fluorophenyl groups being well-tolerated. semanticscholar.org Further modifications at the C6- and C7-positions, as well as the introduction of aminoalkyl chains at the C2-position, have been shown to maintain or even enhance binding affinity while improving physicochemical properties like solubility. nih.gov
The study of truncated 2,8-disubstituted-adenosine derivatives revealed that a hydrophobic C8-heteroaromatic ring can convert an agonist into an antagonist while maintaining affinity. acs.org X-ray crystallography of one such compound, 5d, bound to the A2A receptor showed that the C8-heteroaromatic ring prevents the conformational changes associated with receptor activation. acs.org
These examples highlight the power of positional modifications in navigating the chemical space of adenosine receptor antagonists to achieve the desired pharmacological profile.
Synthetic Methodologies for Antagonist Library Generation
The discovery of novel A₂AR antagonists has been greatly facilitated by the development of synthetic methodologies that allow for the rapid generation of diverse compound libraries. These libraries are then screened to identify hits with desired potency and selectivity.
Combinatorial chemistry has emerged as a powerful tool in this endeavor. youtube.com This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to one another to generate a large array of structurally related molecules. youtube.com By creating mixtures of compounds and testing them for activity, researchers can efficiently identify promising lead structures, which are then synthesized and tested individually. youtube.com
For instance, the synthesis of antagonists based on the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine nucleus, an isomer of the nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine core found in other A₂A antagonists, has been achieved through novel synthetic routes, allowing for the generation of new libraries for screening. researchgate.net
The synthesis of triazolopyrimidine derivatives often involves a multi-step process that can be adapted for library generation. For example, a common route starts with the formation of a pyrimidine (B1678525) ring, followed by the construction of the fused triazole ring. Substituents can then be introduced at various positions on this core scaffold to create a library of diverse compounds. nih.gov
Similarly, the synthesis of quinazoline-based antagonists has been described through a three-step route that is amenable to library synthesis. This typically involves the initial formation of a quinazolinedione, followed by chlorination and a regioselective Suzuki reaction to introduce diversity at the 4-position. Finally, the introduction of an amino group at the 2-position completes the synthesis. nih.gov
These synthetic strategies, which allow for the "decoration" of a core scaffold with a variety of substituents, are crucial for exploring the chemical space around a particular pharmacophore and for optimizing the properties of lead compounds.
Receptor Binding and Selectivity Profiles of Adenosine Receptor Antagonists
Determination of Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. For adenosine (B11128) receptor antagonists, this is typically quantified by determining the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate higher binding affinity.
Radioligand Binding Assays for Equilibrium Dissociation Constants (Ki/Kd)
Radioligand binding assays are a cornerstone in pharmacology for determining the binding affinity of unlabeled compounds. nih.govcreative-bioarray.com These assays involve the use of a radiolabeled ligand (a molecule tagged with a radioactive isotope) that binds specifically to the receptor of interest. The binding of the radiolabeled ligand can be displaced by an unlabeled antagonist in a concentration-dependent manner.
There are two main types of radioligand binding assays used to determine the affinity of adenosine receptor antagonists:
Saturation Binding Assays: These assays are used to determine the equilibrium dissociation constant (Kd) of the radioligand itself and the maximum number of binding sites (Bmax) in a given tissue or cell preparation. creative-bioarray.com In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human A1 adenosine receptor (CHO-A1 cells), saturation binding experiments with the radiolabeled antagonist [3H]DPCPX revealed a Kd value consistent with its high affinity for the human A1 receptor. pnas.org
Competition Binding Assays: These assays are employed to determine the inhibition constant (Ki) of an unlabeled test compound, such as a novel antagonist. A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. For example, the binding affinities of various A2A receptor antagonists have been determined using competition assays with the radioligand [3H]CGS21680. nih.gov Similarly, the affinities of antagonists for the A1 receptor have been assessed using [3H]DPCPX. diva-portal.orgacs.org For the A2B and A3 receptors, radioligands such as [3H]PSB-603 and [125I]I-AB-MECA, respectively, are commonly used. mdpi.comnih.gov
The selection of the radioligand is crucial and depends on the receptor subtype being studied. For example, [3H]ZM241385 is a selective antagonist radioligand for the A2A receptor, while [3H]DPCPX is used for the A1 receptor. acs.orgbmj.com
Fluorescent Ligand Displacement Assays
Fluorescent ligand displacement assays offer a non-radioactive alternative for determining binding affinity. In this method, a fluorescently labeled ligand binds to the receptor, and its displacement by an unlabeled antagonist is measured by a change in the fluorescence signal. These assays can be performed in real-time and on living cells. researchgate.net
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique that can be adapted for ligand binding studies. acs.org In a NanoBRET assay, a nanoluciferase (NanoLuc) enzyme is fused to the receptor of interest. When a fluorescently labeled ligand binds to the receptor, energy transfer occurs from the NanoLuc donor to the fluorescent acceptor, resulting in a BRET signal. The displacement of the fluorescent ligand by an unlabeled antagonist leads to a decrease in the BRET signal, allowing for the determination of the antagonist's binding affinity. This method has been successfully used to measure the binding affinities of unlabeled antagonists for the human A2A and A1 adenosine receptors. acs.orgacs.org For instance, a fluorescent antagonist, CA200645, has been used to determine the binding affinity of compounds at the A1 and A3 receptors. nih.gov
Flow cytometry is another technique that can utilize fluorescent ligands to assess binding. Cells expressing the target receptor are incubated with a fluorescently labeled antagonist, and the fluorescence intensity of individual cells is measured. The displacement of the fluorescent ligand by an unlabeled compound can be quantified, providing a measure of its binding affinity. consensus.app
Adenosine Receptor Subtype Selectivity Assessment
The four adenosine receptor subtypes (A1, A2A, A2B, and A3) exhibit distinct physiological roles. Therefore, the development of subtype-selective antagonists is a major goal in drug discovery to achieve targeted therapeutic effects and minimize off-target side effects. nih.govnih.gov
Selective Antagonists for Individual AR Subtypes (A1, A2A, A2B, A3)
Significant progress has been made in developing antagonists that are highly selective for a single adenosine receptor subtype. This selectivity is determined by comparing the binding affinity (Ki) of the compound for its target subtype with its affinities for the other three subtypes. A high selectivity ratio (Ki at off-target subtype / Ki at target subtype) is desirable.
A1 Selective Antagonists: Compounds like DPCPX (8-cyclopentyl-1,3-dipropylxanthine) are well-established selective antagonists for the A1 receptor. nih.gov Structure-based virtual screening has also been employed to identify novel A1-selective antagonists. diva-portal.org
A2A Selective Antagonists: A wide range of selective A2A antagonists have been developed, many of which are non-xanthine derivatives. nih.gov Examples include ZM241385 and SCH58261. nih.gov The affinity and selectivity of these compounds are often evaluated in radioligand binding assays using membranes from cells expressing the human A2A receptor. acs.org
A2B Selective Antagonists: The development of selective A2B antagonists has been a focus of research due to the receptor's role in inflammation and cancer. bmj.comnih.gov Compounds like MRS-1754 and PSB-603 have demonstrated high affinity and selectivity for the A2B receptor. nih.govmedchemexpress.com Researchers have successfully synthesized 8-phenylxanthine (B3062520) derivatives and 8-(pyrazol-5-yl)xanthine derivatives that show good affinity and selectivity for the A2B subtype. nih.gov
A3 Selective Antagonists: Several classes of selective A3 antagonists have been identified, including flavonoids and triazoloquinazolines. nih.gov MRS1220 is a potent A3 antagonist with high affinity for the human A3 receptor. nih.gov The development of selective A3 antagonists has been aided by molecular modeling and high-throughput screening. nih.gov
Dual and Multi-Subtype Antagonism Profiles
In some cases, targeting more than one adenosine receptor subtype simultaneously may offer therapeutic advantages. This has led to the development of dual and multi-subtype antagonists.
Dual A1/A2A Antagonists: Compounds that antagonize both A1 and A2A receptors have been investigated for their potential in treating conditions like Parkinson's disease. plos.orgresearchgate.net For example, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) exhibits high affinity for both human A1 and A2A receptors. plos.org
Dual A1/A3 Antagonists: Researchers have identified 7-(phenylamino)-pyrazolo[3,4-c]pyridines as dual antagonists for the A1 and A3 receptors. acs.orgnih.gov One such compound, A17, displayed high affinity for both receptors. acs.orgacs.org Another novel scaffold, 7-amino-pyrazolo[3,4-d]pyridazine, has also yielded high-affinity A1/A3 antagonists. nih.govacs.org
Multi-Subtype Antagonists: Some compounds may exhibit affinity for more than two adenosine receptor subtypes. For instance, the classic adenosine receptor antagonists caffeine (B1668208) and theophylline (B1681296) are non-selective and bind to both A1 and A2A receptors. nih.govwikipedia.org
The selectivity profile of these dual and multi-subtype antagonists is determined by performing binding assays across all four adenosine receptor subtypes.
Binding Kinetics Analysis
Beyond equilibrium binding affinity, the kinetics of how an antagonist associates with and dissociates from its receptor (the on-rate, k-on, and off-rate, k-off) are increasingly recognized as important determinants of its pharmacological activity. The residence time of a drug at its target, which is inversely related to the off-rate (Residence Time = 1/k-off), can significantly influence the duration of its effect.
Kinetic analysis can be performed using various techniques, including radioligand binding assays and fluorescent ligand-based methods. For example, fluorescence correlation spectroscopy (FCS) has been used to study the binding kinetics of a fluorescent antagonist to the A3 adenosine receptor, providing insights into ligand-receptor residence times. nih.gov NanoBRET-based assays have also been employed to determine the association and dissociation rates of antagonists at the A1 and A3 receptors. acs.orgacs.orgacs.org These studies have revealed that some dual A1/A3 antagonists exhibit a long residence time at both receptors. acs.org
Wash-out experiments in radioligand binding studies can also provide evidence for the reversibility or irreversibility of antagonist binding. Irreversible antagonists form a stable, often covalent, bond with the receptor, resulting in a very slow or non-existent dissociation rate. mdpi.com
Determination of Association (k_on) and Dissociation (k_off) Rates
The association rate constant (k_on) and the dissociation rate constant (k_off) are fundamental parameters that describe the binding kinetics of a ligand to its receptor. These rates can be quantified using various experimental techniques, most notably kinetic radioligand binding assays. A common and effective method is the competition association assay, which allows for the determination of the binding kinetics of unlabeled ligands by observing their effect on the binding of a radiolabeled ligand over time. nih.gov
This assay involves incubating cell membranes expressing the target receptor (e.g., human A2A receptor) with a radioligand and different concentrations of an unlabeled competitor ligand. By measuring the radioligand binding at various time points, the k_on and k_off values for the unlabeled ligand can be derived using kinetic models. nih.gov
An extensive structure-kinetics relationship (SKR) study was performed on a series of 24 triazolotriazine derivatives related to the prototypical A2A antagonist, ZM241385. nih.govuniversiteitleiden.nl This research highlighted that while many of the compounds displayed only minor differences in binding affinity (a thermodynamic measure), they varied substantially in their kinetic profiles, particularly their dissociation rates. nih.govuniversiteitleiden.nl The binding kinetics for a selection of these ZM241385 derivatives were determined using competition association assays, providing valuable data on how structural modifications impact the interaction with the A2A receptor. universiteitleiden.nl
Below is a table summarizing the kinetic data for ZM241385 and several of its analogues.
| Compound | k_on (10^5 M⁻¹min⁻¹) | k_off (min⁻¹) | Kinetic K_D (nM) |
| ZM241385 | 48 ± 12 | 0.015 ± 0.001 | 3.1 |
| 12c | 12 ± 1.2 | 0.0033 ± 0.0003 | 2.8 |
| 12f | 11 ± 0.9 | 0.081 ± 0.004 | 7.4 |
| 12x | 17 ± 1.6 | 0.0062 ± 0.0005 | 3.6 |
| 12b | 13 ± 2.1 | 0.0041 ± 0.0004 | 3.2 |
| Data derived from a study on ZM241385 derivatives, with kinetic values determined via competition association assays at 4°C. universiteitleiden.nl The kinetic K_D is calculated as k_off / k_on. |
Characterization of Receptor Residence Time
Receptor residence time (RT), defined as the reciprocal of the dissociation rate constant (1/k_off), is a critical kinetic parameter that describes the average duration a ligand remains bound to its target receptor. universiteitleiden.nlacs.org It is a topic of increasing interest in drug discovery, as a longer residence time can lead to a more sustained pharmacological effect and potentially improved clinical efficacy. acs.org For A2A receptor antagonists, prolonged receptor blockade through an extended residence time is considered a beneficial attribute, particularly in contexts like immuno-oncology where sustained target engagement in the tumor microenvironment is desirable. acs.org
The residence times of ligands for the A2A receptor can vary significantly, from a few minutes to several hours, based on their chemical structure. universiteitleiden.nl For example, a study of ZM241385 derivatives revealed a wide spectrum of residence times at the human A2A receptor, ranging from approximately 2 minutes to over 5 hours. universiteitleiden.nl The reference antagonist ZM241385 itself exhibits a residence time of about 2.1 minutes at 25°C. universiteitleiden.nl This variability underscores the potential to chemically modify a ligand to fine-tune its duration of action at the receptor. universiteitleiden.nl
It has been speculated that the often shorter residence times of adenosine receptor ligands, compared to ligands for other GPCRs like the M3 muscarinic receptor, may be due to the nature of their binding site. universiteitleiden.nl Many A2A receptor antagonists bind closer to the more flexible extracellular domain of the receptor, whereas ligands with exceptionally long residence times often bind deep within the receptor cavity, which may be covered by larger, less mobile extracellular loops. universiteitleiden.nl
The following table presents the calculated residence times for the selection of ZM241385 analogues, demonstrating the significant impact of structural changes on this kinetic parameter.
| Compound | k_off (min⁻¹) | Residence Time (RT) (min) |
| ZM241385 | 0.015 ± 0.001 | ~67 |
| 12c | 0.0033 ± 0.0003 | ~303 |
| 12f | 0.081 ± 0.004 | ~12 |
| 12x | 0.0062 ± 0.0005 | ~161 |
| 12b | 0.0041 ± 0.0004 | ~244 |
| Data derived from a study on ZM241385 derivatives, with k_off values determined at 4°C. universiteitleiden.nl Residence Time is calculated as 1/k_off. |
Structure-Kinetic Relationship (SKR) Studies
Structure-Kinetic Relationship (SKR) studies aim to understand how specific chemical features of a ligand influence its binding kinetics (k_on and k_off), moving beyond the traditional focus on affinity (a thermodynamic parameter) in structure-activity relationships (SAR). nih.govuniversiteitleiden.nl By systematically modifying the chemical structure of a ligand, researchers can identify the molecular interactions that govern the speed of binding and, more critically, the duration of the ligand-receptor complex.
For A2A receptor antagonists, SKR studies have provided significant insights into rationally designing compounds with optimized kinetic profiles. universiteitleiden.nl A key discovery in this area came from studies on a series of ZM241385 analogues, which showed that even minor structural modifications could lead to a 100-fold range in dissociation rate constants, despite having similar binding affinities. acs.org
High-resolution X-ray crystallography and molecular dynamics simulations have been instrumental in elucidating the structural basis for these kinetic differences. acs.org A pivotal finding was the identification of a salt bridge between two amino acid residues, Glu169 in the second extracellular loop and His264 in the third extracellular loop, as a key feature influencing the dissociation of antagonists. acs.org The interactions between the ligand and this salt bridge can significantly impact the ligand's residence time. acs.org It was demonstrated that long-residence-time ligands stabilize this salt bridge, and the energy required to break it correlates with the observed residence time. acs.org
In addition to specific interactions like the salt bridge, other structural properties such as the lipophilicity of certain substituents can also promote more stable and long-lived binding events, leading to sustained antagonist responses. nih.gov The combination of SAR and SKR analyses provides a powerful strategy to tailor the interaction between an antagonist and the A2A receptor, enabling the design of molecules with specific, therapeutically advantageous kinetic profiles. nih.govuniversiteitleiden.nl
Mechanistic Characterization of Adenosine Receptor Antagonists
Orthosteric Binding Site Interactions
The orthosteric site is the primary binding pocket for endogenous ligands and competitive antagonists.
The binding of antagonists to the orthosteric site of the A2A receptor involves a complex network of interactions with specific amino acid residues. The xanthine (B1682287) moiety, a common feature of antagonists like caffeine (B1668208), engages in van der Waals interactions with Met177, Met270, and Ile274, and a π-stacking interaction with the aromatic ring of Phe168. nih.gov The ribose moiety of adenosine (B11128), the endogenous agonist, interacts with Val84, Leu85, Thr88, Trp246, and Leu249 through van der Waals forces; many antagonists also form similar contacts with these residues. nih.gov
A key distinction between agonist and antagonist binding lies in the hydrogen bonds formed by the hydroxyl groups of adenosine's ribose moiety with Ser277 and His278. nih.gov However, high-resolution crystal structures have revealed a water-mediated contact between His278 and caffeine, indicating a more nuanced role for this residue in antagonist recognition. nih.gov Mutational studies have further highlighted the importance of specific residues. For instance, mutating Asn253 or His250 to alanine (B10760859) results in a significant loss of antagonist binding, while mutations at Leu85 and Ser277 have a less pronounced effect. acs.org
The following table summarizes key amino acid residues in the A2A receptor's orthosteric binding site and their interactions with antagonists.
| Residue | Location (TM Helix) | Interaction Type with Antagonists | Reference |
| Phe168 | --- | π-stacking | nih.gov |
| Met177 | 5 | van der Waals | nih.gov |
| Trp246 | 6 | Hydrophobic | nih.gov |
| Met270 | 7 | van der Waals | nih.gov |
| Ile274 | 7 | van der Waals | nih.gov |
| Val84 | 3 | van der Waals | nih.gov |
| Leu85 | 3 | van der Waals | nih.gov |
| Thr88 | 3 | van der Waals | nih.gov |
| Leu249 | 6 | van der Waals | nih.gov |
| His278 | 7 | Water-mediated hydrogen bond | nih.gov |
| Asn253 | 6 | Hydrogen bond | acs.org |
| Ser277 | 7 | --- | nih.gov |
This table is based on available data and may not be exhaustive.
The binding of an antagonist stabilizes the A2A receptor in an inactive conformational state. nih.gov This is in contrast to agonists, which induce a conformational change that leads to receptor activation and G protein coupling. nih.govbohrium.com Molecular dynamics simulations starting from an antagonist-bound structure show that the receptor remains in an inactive conformation and can even form an "ionic lock" between Arg102 in transmembrane helix 3 (TM3) and Glu228 in TM6, a feature associated with the inactive state that is sometimes broken in inactive crystal structures. nih.gov
Upon agonist binding, significant conformational changes occur, including an outward movement of the cytoplasmic end of TM6 by approximately 14 Å, and smaller shifts in TM5 and TM7. nih.gov These changes are not observed when an antagonist is bound. Instead, the antagonist-bound state is characterized by a more constrained structure, preventing the necessary rearrangements for G protein interaction. frontiersin.org The transition from an active, agonist-bound state to an inactive state involves intermediate conformations characterized by the movement of specific residues like Tyr288 in the NPxxY motif. nih.gov
Allosteric Modulation Mechanisms
Allosteric modulators bind to sites on the receptor that are distinct from the orthosteric binding site. nih.govnih.gov This binding can alter the receptor's conformation and, consequently, its affinity for orthosteric ligands. nih.gov
Computational fragment-mapping algorithms have been employed to identify potential allosteric sites on the A2A receptor. nih.gov These studies have revealed multiple non-orthosteric binding pockets that vary depending on the conformational state of the receptor (active, intermediate, or inactive). nih.gov
Inactive Conformation: Five potential allosteric sites have been identified, including one in the intracellular region of TM1/TM7 and another in the extracellular region of TM3/TM4. nih.gov
Active Conformation: Two sites are prominent, one located in the intracellular region of TM3/TM4 and another at the G protein-binding site between TM2/TM3/TM6/TM7. nih.gov
Intermediate Conformations: Three sites are identified, including one at the lipid interface of TM5/TM6. nih.gov
Cholesterol has also been identified as a weak positive allosteric modulator of the A2A receptor. biorxiv.orgelifesciences.org While no high-affinity, specific binding site has been found, cholesterol is thought to exert its effects indirectly by altering the properties of the cell membrane, which in turn influences the receptor's conformational equilibrium. biorxiv.orgelifesciences.orgbohrium.com
The following table details the identified putative allosteric binding sites on the A2A receptor.
| Receptor Conformation | Location of Allosteric Site | Reference |
| Inactive | Intracellular region of TM1/TM7 | nih.gov |
| Inactive | Extracellular region of TM3/TM4 | nih.gov |
| Active | Intracellular region of TM3/TM4 | nih.gov |
| Active | G protein-binding site (intracellular, between TM2/TM3/TM6/TM7) | nih.gov |
| Intermediate | Lipid interface of TM5/TM6 | nih.gov |
Allosteric modulators can exhibit cooperativity with orthosteric ligands, meaning the binding of one can influence the binding of the other. upc.edunih.gov This can manifest as an increase (positive cooperativity) or decrease (negative cooperativity) in the affinity of the orthosteric ligand. The interaction between allosteric and orthosteric ligands can be complex, with the potential for different effects on the association and dissociation rates of the orthosteric ligand. upc.edu
In the context of A2A receptor heteromers, such as the A2A-D2 dopamine (B1211576) receptor heteromer, allosteric interactions between orthosteric ligands have been observed. pnas.orgrug.nl For instance, an A2A receptor agonist or antagonist can decrease the affinity of a D2 receptor ligand, a phenomenon dependent on the integrity of the heteromeric complex. pnas.org This implies that the simultaneous binding of an agonist and an antagonist to an A2A receptor homodimer induces a different conformation than when two antagonists are bound. pnas.org
Sodium ions (Na+) are known to act as negative allosteric modulators of the A2A receptor. dntb.gov.ua A specific Na+ binding site has been identified within the transmembrane domain. nih.govdntb.gov.ua The binding of Na+ to this site stabilizes the inactive state of the receptor, thereby reducing the affinity of agonists. dntb.gov.ua Two critical residues, Glu13 in TM1 and His278 in TM7, have been shown to be important for this allosteric regulation by sodium ions. nih.govnih.gov The conformational changes induced by agonist binding lead to the collapse of the Na+-binding pocket, facilitating the displacement of the ion and allowing the receptor to become active. frontiersin.org
Probe-Dependency in Allosteric Modulation
Allosteric modulators of adenosine receptors are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand adenosine binds. This interaction can alter the receptor's response to the orthosteric ligand in a positive (Positive Allosteric Modulator or PAM) or negative (Negative Allosteric Modulator or NAM) manner. frontiersin.orgnih.gov A key characteristic of allosteric modulation is its probe-dependency, meaning the effect of the allosteric modulator can vary depending on the specific orthosteric ligand (the "probe") being used. cancer.govnih.gov
This phenomenon has been clearly demonstrated for allosteric modulators of the adenosine A1 receptor. For instance, the allosteric enhancers PD 81,723 and VCP171 have been shown to exert positive allosteric effects on the binding affinity of various orthosteric agonists at both rat and human A1 receptors. cancer.govnih.gov However, the magnitude of this effect is not uniform across all agonists. The allosteric enhancement observed with full agonists like NECA, adenosine, and CCPA is significantly more pronounced than the effect seen with the partial agonist capadenoson. nih.gov This highlights the principle of probe-dependency, where the chemical nature and efficacy of the orthosteric ligand influence the allosteric effect.
Furthermore, studies have shown that allosteric modulators can also influence the binding of fluorescently labeled orthosteric ligands. For example, VCP171 and, to a lesser extent, PD 81,723, have been found to increase the specific binding of fluorescent A1 receptor agonists. nih.gov This effect is also species-dependent, further illustrating the nuanced nature of allosteric modulation. nih.gov The ability of these allosteric modulators to enhance the binding of agonists suggests they may stabilize an active conformation of the receptor (R*). cancer.govnih.gov
In the context of adenosine A2A receptors, the discovery of negative allosteric modulators (NAMs) has presented unique challenges in demonstrating probe-dependency. acs.org This is because in cellular assays, a reduction in protein activity can be observed with both competitive orthosteric antagonists and NAMs, making it difficult to distinguish between the two mechanisms. acs.org However, true allosteric modulators affect ligand binding cooperativity by altering the receptor's conformation. acs.org Techniques like grating-coupled interferometry (GCI) have been instrumental in characterizing the allosteric nature of these compounds by demonstrating their effect on ligand binding kinetics. acs.org
Modulation of Intracellular Signaling Pathways
Impact on Adenylyl Cyclase Activity and cAMP Levels
Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating intracellular signaling cascades, primarily through their influence on adenylyl cyclase activity and subsequent changes in cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgsigmaaldrich.comyoutube.com Adenosine A2A receptors are canonically coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the production of cAMP. wikipedia.orgresearchgate.netfrontiersin.org Conversely, adenosine A1 and A3 receptors are typically coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in cAMP levels. nih.govnih.gov
The antagonism of adenosine A2A receptors, therefore, leads to a reduction in cAMP accumulation. This has been demonstrated in various cell types. For example, in olfactory bulb astrocytes, the A2A receptor antagonist ZM241385 has been shown to inhibit the increase in cAMP levels induced by adenosine. nih.gov Similarly, in studies using human lung fibroblasts, adenosine has been shown to both stimulate and inhibit adenylyl cyclase activity, with the inhibitory effects being mediated by A1 receptors and attenuated by adenosine receptor antagonists like theophylline (B1681296) and MIX. nih.gov
The interplay between different adenosine receptor subtypes can create a complex regulation of cAMP signaling. For instance, in cells expressing both A1 and A2A receptors, the net effect on cAMP levels will depend on the relative expression and activation of these receptors. nih.gov
Furthermore, the impact of adenosine receptor antagonists on cAMP signaling is central to their physiological effects. For example, in the striatum, where A2A receptors are highly expressed, their antagonism can modulate the activity of medium spiny neurons by altering cAMP levels. researchgate.net This is a key mechanism underlying the therapeutic potential of A2A receptor antagonists in conditions like Parkinson's disease. frontiersin.org
It is also important to note that some adenosine receptors can exhibit constitutive activity, meaning they can signal in the absence of an agonist. nih.gov This constitutive activity can also contribute to basal cAMP levels, and inverse agonists can reduce this basal signaling. nih.gov
Effects on Downstream Kinase Cascades
The modulation of cAMP levels by adenosine receptor antagonists has a cascading effect on downstream signaling pathways, most notably involving protein kinases. A primary effector of cAMP is Protein Kinase A (PKA), which becomes activated upon binding cAMP. nih.gov Activated PKA can then phosphorylate a variety of substrate proteins, leading to changes in their activity and ultimately altering cellular function. nih.gov Therefore, by reducing cAMP levels, adenosine A2A receptor antagonists can decrease PKA activity.
Beyond the cAMP-PKA pathway, adenosine receptors can also influence other kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov The MAPK family includes kinases like Extracellular signal-Regulated Kinase (ERK), which are involved in regulating a wide range of cellular processes. nih.gov
Studies have shown that activation of A2A receptors can lead to the phosphorylation and activation of ERK. nih.gov For example, in Schwann cells, the A2A receptor agonist CGS21680 caused a dose-dependent increase in ERK phosphorylation, and this effect was blocked by the A2A receptor antagonist ZM241385. nih.gov This indicates that A2A receptor antagonists can inhibit the activation of the MAPK/ERK pathway.
The involvement of the MAPK cascade has also been implicated in the regulation of the adenosine A3 receptor. nih.gov In some cell systems, A3 receptor activation leads to ERK1/2 activation, and inhibitors of the MAPK pathway have been shown to affect A3 receptor desensitization and internalization. nih.gov Furthermore, antagonists of the A3 receptor have been shown to reduce the activation of MAPKs like ERK and JNK in the context of cardiac hypertrophy. nih.gov
Involvement in Receptor Heteromerization and Functional Cross-Talk
Adenosine Receptor-Dopamine Receptor Heteromers (e.g., A2A-D2)
A significant aspect of adenosine receptor pharmacology is their ability to form heteromers, which are complexes of two or more different receptor proteins. mdpi.comnih.gov One of the most extensively studied and functionally important examples is the heteromerization of adenosine A2A receptors with dopamine D2 receptors (A2A-D2). mdpi.comnih.gov These heteromers are particularly abundant in the striatum, a brain region crucial for motor control and reward-related behaviors. mdpi.comnih.gov
The formation of A2A-D2 heteromers provides a direct molecular basis for the well-established antagonistic interaction between adenosine and dopamine signaling in the brain. mdpi.com Within these heteromeric complexes, the receptors can allosterically modulate each other's function. mdpi.com A key finding is that stimulation of the A2A receptor with an agonist leads to a decrease in the affinity of the D2 receptor for its agonists. mdpi.com This allosteric inhibition of D2 receptor signaling by A2A receptor activation underlies the ability of A2A receptor antagonists to enhance dopamine-mediated effects. mdpi.com
The physical association of A2A and D2 receptors within a heteromeric complex has been demonstrated through various techniques, including co-immunoprecipitation and fluorescence resonance energy transfer (FRET). ub.edunih.gov These studies have confirmed that the two receptors are in close proximity within the cell membrane. mdpi.com The formation of these heteromers is not static; the receptors can co-aggregate, co-internalize, and co-desensitize, indicating a dynamic and functionally integrated unit. mdpi.comnih.gov
The functional consequences of A2A-D2 heteromerization are profound. Blockade of A2A receptors with antagonists can potentiate D2 receptor-mediated behaviors. mdpi.com For instance, A2A receptor antagonists have been shown to reverse the motor impairments induced by D2 receptor antagonists. mdpi.com This functional cross-talk is not limited to the striatum and motor control but is also observed in brain regions like the nucleus accumbens, where it influences reward and motivation. mdpi.com
Mechanistic Insights into Allosteric Interactions within Heteromeric Complexes
The allosteric interactions within adenosine A2A-dopamine D2 receptor heteromers are complex and bidirectional. nih.govnih.gov The primary and most well-characterized interaction is the ability of A2A receptor agonists to decrease the affinity of D2 receptor agonists for their binding site. nih.gov This allosteric modulation is a key mechanism by which adenosine, acting through A2A receptors, can dampen dopaminergic signaling. mdpi.comub.edu
Intriguingly, research has revealed that A2A receptor antagonists, including caffeine, can also exert allosteric effects on the D2 receptor. nih.govnih.gov Both A2A receptor agonists and antagonists have been shown to decrease the affinity and intrinsic efficacy of D2 receptor agonists. ub.edu This seemingly paradoxical finding can be explained by a model that proposes the A2A-D2 heteromer exists as a heterotetramer, composed of A2A and D2 homodimers. ub.edupnas.org
Within this heterotetrameric structure, the binding of either an A2A agonist or antagonist to the A2A homodimer can induce a conformational change that is transmitted to the D2 homodimer, resulting in a reduction of D2 receptor agonist affinity and signaling. ub.edu However, when an A2A agonist and antagonist are co-administered, these allosteric effects can be counteracted. nih.govpnas.org At low concentrations, the antagonist can block the effect of the agonist, but at higher concentrations, the antagonist itself can mimic the agonist's allosteric effect on the D2 receptor. pnas.org
Preclinical Pharmacological Applications and Mechanistic Insights
Neuropharmacological Studies in Non-Human Models
The high expression of A₂A receptors in the basal ganglia, particularly in the striatum, makes them a key target for neurological disorders. Preclinical studies in rodent and primate models have been instrumental in elucidating the neuropharmacological profile of A₂AR antagonists.
A₂AR antagonists have demonstrated significant efficacy in improving motor deficits in animal models of Parkinson's disease (PD). This is largely attributed to the antagonistic interaction between adenosine (B11128) A₂A receptors and dopamine (B1211576) D₂ receptors, which are co-localized in the striatum. researchgate.net By blocking A₂A receptors, these antagonists can potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to treating PD symptoms. nih.govresearchgate.net
In rodent models, such as rats with 6-hydroxydopamine (6-OHDA)-induced lesions, A₂AR antagonists like SCH 58261 have been shown to potentiate the effects of L-DOPA, a standard PD therapy. researchgate.netnih.gov They also have been found to reverse catalepsy induced by dopamine antagonists. researchgate.net Studies in rodent models suggest that A₂AR antagonists can ameliorate a range of motor symptoms including the initiation of movement, gait, muscle rigidity, and tremor. researchgate.netspringermedizin.de
Non-human primate models, which more closely mimic human PD, have provided further validation. In MPTP-treated monkeys, the A₂AR antagonist istradefylline (B1672650) (KW-6002) was shown to alleviate parkinsonian motor deficits, including rigidity, without causing or worsening the dyskinesias often associated with long-term L-DOPA treatment. researchgate.netnih.gov Similarly, preladenant (B1679076) has also been evaluated for its potential to reduce "off" time, the period when medication is not working effectively. nih.gov A key finding from these preclinical studies is that A₂AR antagonists, when used as an adjunct to L-DOPA, may allow for lower doses of dopaminergic drugs, potentially reducing side effects. researchgate.netresearchgate.net
Table 1: Effects of A₂AR Antagonists on Motor Function in Preclinical Models
Beyond symptomatic relief, a compelling aspect of A₂AR antagonists is their potential to be disease-modifying. Several preclinical studies have provided evidence of their neuroprotective effects in various models of neurodegeneration. nih.gov Unlike L-DOPA, which does not prevent neuronal death, A₂AR antagonists have been shown to protect neurons in models of both Parkinson's and Alzheimer's diseases. researchgate.netnih.gov
In the MPTP model of PD, A₂AR antagonists demonstrated the ability to counter cell degeneration. researchgate.net This neuroprotective capacity is thought to stem from their ability to mitigate excitotoxicity and neuroinflammation. researchgate.net For Alzheimer's disease (AD), A₂AR activation is implicated in the synaptic loss and neuroinflammation that drive cognitive decline. nih.gov Preclinical studies have shown that A₂AR antagonists can attenuate memory disabilities in animal models of AD. nih.gov Furthermore, genetic knockout of A₂AR in animal models confers resistance to neurodegeneration induced by toxins like MPTP or by conditions such as focal cerebral ischemia. nih.gov The non-selective antagonist caffeine (B1668208) has also been linked in epidemiological studies to a decreased risk of developing both Parkinson's and Alzheimer's diseases, lending further support to the therapeutic potential of A₂AR blockade. nih.gov
Neuroinflammation, mediated primarily by microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. nih.gov A₂A receptors are expressed on these glial cells and their activation is known to promote a pro-inflammatory state. nih.govnih.gov A₂AR antagonists exert neuroprotective effects in part by suppressing these neuroinflammatory processes. nih.gov
Preclinical studies have demonstrated that blockade of A₂AR can prevent the activation of microglia. nih.govnih.gov In models of neuroinflammation, A₂AR antagonists suppress microglial activation, migration, and proliferation. nih.govnih.gov For instance, in a model of Parkinson's disease, the A₂AR antagonist preladenant restored the ability of microglia to respond to tissue damage, a function that was impaired by chronic inflammation. sigmaaldrich.com This suggests that by modulating microglial function, these antagonists can help maintain brain homeostasis. sigmaaldrich.com
The influence of A₂AR antagonists extends to the modulation of psychomotor behaviors, largely through their interaction with the dopamine system. In animal models, these antagonists have been shown to potentiate the motor-activating and rewarding effects of psychostimulants. nih.gov This interaction is particularly relevant in conditions of normal or elevated dopamine levels. nih.gov
Conversely, in dopamine-depleted animal models, which simulate conditions like Parkinson's disease, A₂AR antagonists can increase motor activity. nih.gov This effect is believed to be mediated by the modulation of GABA release in the basal ganglia. nih.gov The ability of A₂AR antagonists to influence motor activity independently of a fully functional dopamine system, as shown in dopamine D₂ receptor knockout mice, highlights their potential as a novel therapeutic strategy for neuropsychiatric and motor disorders. nih.govnih.gov
Immunomodulatory and Anti-inflammatory Effects in Preclinical Models
The role of A₂A receptors is not confined to the central nervous system. They are also critical regulators of the immune system, and their blockade has emerged as a promising strategy in cancer immunotherapy.
The tumor microenvironment (TME) is often characterized by high levels of adenosine, which acts as an immunosuppressive signal. nih.govacs.org This adenosine binds to A₂A receptors highly expressed on the surface of immune cells, particularly effector T cells and Natural Killer (NK) cells, thereby dampening their anti-tumor activity. nih.govresearchgate.net This mechanism allows cancer cells to evade the immune system. johnshopkins.edu
Preclinical studies have convincingly shown that A₂AR antagonists can reverse this adenosine-mediated immunosuppression. nih.gov By blocking these receptors, antagonists unleash the activity of tumor-reactive CD8⁺ T cells, enabling them to attack and eliminate cancer cells. nih.gov Genetic deletion of the A₂A receptor in mice has been shown to result in the rejection of established tumors. elsevierpure.com
Furthermore, A₂AR antagonists have demonstrated synergistic effects when combined with other immunotherapies, such as immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. nih.gov This combination can significantly enhance anti-tumor immunity and lead to better tumor control in mouse models. nih.govjohnshopkins.edu The mechanism for this synergy involves the ability of A₂AR blockade to decrease the expression of other checkpoint pathways, including PD-1 and LAG-3, on both effector T cells and regulatory T cells (Tregs). johnshopkins.edu These findings have provided a strong rationale for the clinical development of A₂AR antagonists as a novel class of agents for immuno-oncology. nih.govresearchgate.net
Table 2: Compounds Mentioned in this Article
Modulation of Immune Cell Function
Adenosine A2A receptor antagonists have demonstrated significant immunomodulatory effects in preclinical studies, primarily by influencing the function of dendritic cells and T cells.
Dendritic Cell Maturation: Dendritic cells (DCs) are crucial antigen-presenting cells that initiate adaptive immune responses. The maturation of DCs is a critical step for effective T cell activation. Studies have shown that adenosine can influence DC maturation and function. While some research suggests that the A2B adenosine receptor (A2BAR) is the predominant receptor modulating murine bone marrow-derived DC (BMDC) maturation, the role of A2A receptors is also under investigation. nih.govcancer.govdntb.gov.ua For instance, the stable adenosine analog NECA has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12, while increasing the anti-inflammatory cytokine IL-10 in LPS-stimulated BMDCs. nih.govcancer.govdntb.gov.ua NECA-treated BMDCs also showed reduced expression of MHC class II and CD86, leading to a decreased ability to stimulate CD4+ T cell proliferation and IL-2 production. nih.govcancer.govdntb.gov.ua Furthermore, adenosine has been found to slow the migration of dendritic cells, potentially by reducing the expression of molecules involved in migration such as CCR5 and MIP-3beta/CCL19. nih.gov This delay in the encounter between antigen-loaded DCs and T cells in secondary lymphoid organs could modulate the immune response. nih.gov
T Cell Activity: The A2A receptor is a key regulator of T cell function, and its blockade can enhance anti-tumor immunity. nih.gov In the tumor microenvironment, high levels of adenosine can suppress T cell activity, contributing to tumor immune evasion. nih.govpatsnap.com Preclinical studies have shown that A2A receptor antagonists can counteract this immunosuppression. For example, the A2A receptor antagonist CPI-444 has been shown to enhance immunologic responses in cancer models by decreasing the expression of immune checkpoint pathways like PD-1 and LAG-3 on both CD8+ effector T cells and regulatory T cells. nih.gov This effect appears to be most profound during T cell activation in the draining lymph nodes of tumor-bearing mice. nih.gov
Interestingly, the role of A2A receptors on T cells can be complex. While activation of A2A receptors during T cell receptor (TCR) stimulation can inhibit T cell activation, it may also play a role in maintaining effector T cells within the tumor microenvironment. nih.gov T cell-specific deletion of the A2A receptor has been shown to reduce the numbers of CD8+ T cells and the differentiation of effector-memory T cells in tumors. nih.gov This suggests that while A2A receptor antagonists can boost the initial activation of T cells, the receptor's signaling might be necessary for their sustained presence in the tumor. nih.gov Mechanistically, A2A receptor stimulation has been found to inhibit TCR-induced Notch1 activation in CD8+ T-cells, a pathway important for T-cell activation and function. frontiersin.org This inhibition is associated with increased cAMP concentration and is mimicked by forskolin. frontiersin.org
Analgesic Potential in Preclinical Pain Models
A2A receptor antagonists have shown promise in preclinical models of pain, particularly in neuropathic pain states. nih.gov The expression of A2A receptors is altered in response to nerve injury, and their blockade can produce antinociceptive effects.
Mechanisms of Anti-hyperalgesic and Anti-allodynic Effects
Hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli) are characteristic features of neuropathic pain. Preclinical studies have demonstrated that A2A receptor antagonists can alleviate these symptoms through various mechanisms.
Systemic and spinal administration of the selective A2A receptor antagonist SCH58261 has been shown to have antinociceptive effects in different preclinical pain models. nih.gov After peripheral nerve injury, the stimulation of A2A receptors contributes to the activation and proliferation of microglia and astrocytes, which are key players in the neuroinflammation that drives neuropathic pain. nih.gov Genetic deletion of A2A receptors has been shown to decrease the behavioral and histological signs of pain. nih.gov
It is important to note that the role of A2A receptors in pain can be context-dependent. While their blockade is generally beneficial in neuropathic pain, A2A receptor activation can have anti-inflammatory effects that may be helpful in inflammatory pain conditions. nih.gov
Other Preclinical Therapeutic Explorations
Beyond immunology and pain, A2A receptor antagonists are being investigated for their therapeutic potential in protecting various organs from damage and in mitigating fibrotic diseases.
Cardioprotective Mechanisms
Preclinical evidence suggests a role for A2A receptor antagonists in cardioprotection, although the mechanisms are complex and can appear contradictory. While A2A receptor agonists are known to mediate coronary vasodilation and have been explored for their protective effects during ischemia-reperfusion injury, some studies indicate that A2A receptor antagonists may also offer benefits. nih.govyoutube.com The cardioprotective effects of A1 receptor stimulation appear to be dependent on the presence of functional A2A receptors, suggesting a complex interaction between these receptor subtypes. frontiersin.orgnih.gov The signaling pathways involved in A2A receptor-mediated effects in the heart include the activation of adenylyl cyclase and protein kinase A. nih.gov
Renoprotective Mechanisms
In the context of kidney disease, A2A receptor antagonists have shown potential for renoprotection. wikipedia.org While the precise mechanisms are still being elucidated, they may involve the modulation of inflammation and fibrosis within the kidney. Some research suggests that pentoxifylline, which can inhibit phosphodiesterase and has A2A receptor antagonistic properties, may offer renal protection. wikipedia.org
Anti-fibrotic Mechanisms
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction. A2A receptor antagonists have demonstrated anti-fibrotic effects in various preclinical models.
In the liver, adenosine, acting through A2A receptors, is implicated in the development of hepatic fibrosis. nih.gov Studies have shown that mice lacking A2A receptors or those treated with an A2A receptor antagonist are resistant to the development of liver fibrosis induced by toxins like carbon tetrachloride or thioacetamide. nih.gov A novel A2A receptor antagonist, RAD11, has been shown to be more effective than the well-known antagonist ZM241385 in attenuating liver fibrosis in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH). ijbs.com The anti-fibrotic mechanism of RAD11 appears to be dual, targeting both activated hepatic stellate cells and hepatocytes. ijbs.com
Advanced Research Methodologies and Future Directions in Adenosine Receptor Antagonist Research
Development of Novel Pharmacological Probes
The creation of sophisticated molecular probes is essential for interrogating receptor behavior in its native environment. nih.gov These tools, including fluorescent and covalent ligands, allow for detailed investigations into receptor pharmacology, localization, and structure. nih.govacs.org
Fluorescent ligands are invaluable tools for the real-time study of receptor pharmacology in living cells. acs.orgnih.gov By attaching a fluorophore to a high-affinity antagonist, researchers can directly visualize and monitor receptor populations using techniques like confocal microscopy and flow cytometry. acs.orgnih.gov
A notable development is a series of fluorescent probes based on the potent and selective A₂AAR antagonist, preladenant (B1679076). acs.org These probes were synthesized by linking preladenant to different fluorophores, such as BODIPY, resulting in both red- and green-emitting ligands. acs.org In studies using HEK293 cells expressing the A₂AAR, these fluorescent antagonists successfully visualized the receptors on the cell surface. acs.org The specific binding of these probes was confirmed by their displacement with a high concentration of the known A₂AAR antagonist ZM241385, with minimal nonspecific binding observed. acs.org
Another example is the SCH 442,416 derivative labeled with a red-emitting HTRF (Homogeneous Time Resolved Fluorescence) fluorescent probe, which is utilized in receptor binding assays. revvity.com Similarly, fluorescent conjugates have been created using pharmacophores like 1,3-dipropyl-8-phenylxanthine, coupled to various dyes including AlexaFluor, JaneliaFluor (JF), and cyanine (B1664457) dyes. nih.gov For instance, the JF646 conjugate MRS7774 allowed for the imaging of A₂AAR on the cell surface via confocal microscopy. nih.gov These advanced ligands enable detailed pharmacological investigations, including the monitoring of ligand binding in real-time and the characterization of receptor expression on specific cell types, such as immune cells. acs.orgnih.gov
Table 1: Examples of Advanced Fluorescent Ligands for A₂AAR
| Probe Name/Base Compound | Fluorophore | Application | Reference |
|---|---|---|---|
| Preladenant-based probes | BODIPY | Visualization of A₂AAR in live cells | acs.org |
| SCH 442,416 derivative | HTRF red-emitting probe | Receptor binding assays | revvity.com |
| MRS7774 | JaneliaFluor (JF646) | Confocal microscopy imaging of A₂AAR | nih.gov |
Covalent probes are designed to bind irreversibly to the receptor, providing a powerful tool for studying ligand-receptor interactions and characterizing the binding site. nih.govacs.org These probes typically incorporate a reactive chemical group that forms a stable covalent bond with a specific amino acid residue within the receptor. nih.gov
A significant breakthrough in this area was the development of LUF7445, a covalent antagonist derived from the well-known A₂AAR antagonist ZM241385. nih.gov LUF7445 incorporates a fluorosulfonyl moiety, which reacts with nucleophilic residues. nih.gov Through a combination of radioligand binding assays, computational docking models, and site-directed mutagenesis, researchers demonstrated that LUF7445 binds covalently to the lysine (B10760008) residue K153 located in the second extracellular loop (ECL2) of the A₂AAR. nih.gov The apparent affinity of LUF7445 increased with longer incubation times, which is characteristic of covalent bond formation. nih.gov
Similarly, another affinity-based probe, designated as probe 4 , was designed based on ZM241385 and also utilizes the electrophilic nature of sulfonyl fluorides. acs.org This probe was shown to irreversibly block the binding of the radioligand [³H]ZM241385 to the A₂AAR in cell membranes. acs.org The development of such covalent probes not only helps in elucidating the precise architecture of the ligand-binding pocket but also serves as a prototype for developing therapeutics with long-lasting effects, which could be beneficial in conditions like cancer where high levels of adenosine (B11128) persist. nih.gov
Integration of Systems Biology and Omics Approaches
The integration of systems biology and "omics" technologies, such as genomics and bioinformatics, is providing a broader understanding of A₂AAR gene expression and regulation. nih.gov These approaches allow researchers to move beyond the single-receptor level and analyze the complex networks that govern receptor function in different tissues and disease states.
Molecular and bioinformatic analyses have been used to characterize the genomic organization of the human and mouse A₂AAR genes. nih.gov These studies have identified multiple, previously unknown exon 1 variants that encode the 5' untranslated region (5'-UTR) of the A₂AAR messenger RNA (mRNA). nih.gov Importantly, these variants exhibit tissue-specific expression patterns. For example, in mice, one exon variant was detected specifically in the striatum region of the brain, while in humans, another variant was found in the lymphoreticular system. nih.gov The discovery of multiple transcription start sites has led to the identification of several corresponding promoter regions containing important regulatory elements. nih.gov This suggests that A₂AAR expression is controlled by alternative promoters, allowing for highly specific regulation in different cell types. This detailed genomic insight provides new targets for dissecting the molecular mechanisms of A₂AAR gene expression and its role in physiology and pathology. nih.gov
Exploration of Biased Ligand Signaling in Antagonism
The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). ub.eduyoutube.com This phenomenon is increasingly recognized as a key aspect of GPCR signaling. youtube.com
In the context of adenosine receptors, biased signaling can be influenced by the formation of receptor heteromers. nih.gov For example, when the A₂A receptor forms a complex with the A₁ receptor, the resulting heteromer acts as an adenosine concentration sensor. nih.gov At low adenosine concentrations, the A₁ receptor is preferentially activated, leading to Gᵢ-mediated signaling. nih.gov As adenosine levels rise, the A₂A receptor becomes occupied, switching the signaling output to Gₛ-mediated pathways. nih.gov
Furthermore, interactions with other adenosine receptor subtypes can modulate A₂AAR signaling. The co-expression of the A₂B receptor can block signaling through the A₂A receptor. nih.gov This blockade can be overcome by A₂A receptor antagonists, suggesting a novel therapeutic approach for targeting A₂A-A₂B receptor heteromers. nih.gov While biased agonism has been clearly demonstrated for other adenosine receptor subtypes, the identification of distinctly biased ligands for the A₂AAR is still an emerging area of research. nih.gov Understanding these complex signaling biases is crucial for designing next-generation antagonists that can selectively modulate specific pathways to achieve desired therapeutic effects while minimizing off-target actions.
Refinement of Computational Predictive Models
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of ligand-receptor interactions and guiding the design of new chemical entities. researcher.lifesemanticscholar.org For the A₂A receptor, these models are continuously being refined to provide more accurate predictions of binding affinity and kinetics.
Traditionally, drug discovery efforts have focused on optimizing ligand affinity (Kᵢ or K₋), a parameter measured at equilibrium. nih.gov However, there is growing recognition that the kinetic aspects of ligand binding—specifically the association rate (k₋) and the dissociation rate (k₋)—are critically important for a drug's in vivo efficacy. universiteitleiden.nluniversiteitleiden.nl The reciprocal of the dissociation rate (1/k₋) defines the ligand's residence time at the receptor. nih.gov
For the A₂A receptor, studies have shown a strong positive correlation between the residence time of an agonist and its functional efficacy. nih.gov In one study, agonists with the longest residence times, such as UK-432,097, exhibited the highest efficacy in functional assays like cAMP accumulation, whereas no significant correlation was found between affinity and efficacy. nih.gov This suggests that a ligand's ability to produce a sustained biological effect is closely linked to how long it remains bound to the receptor. nih.gov
Computational approaches, such as molecular dynamics (MD) simulations and the Linear Interaction Energy (LIE) method, are being developed and refined to predict these kinetic parameters. researcher.lifechemrxiv.org MD simulations can model the dynamic process of a ligand dissociating from the A₂AAR binding pocket, helping to identify key amino acid residues that control the dissociation pathway. By combining experimental kinetic data with computational protocols, researchers can build more accurate models to predict not only the binding pose but also the residence time of new antagonist candidates, providing a more powerful, time-efficient strategy for computational drug discovery. researcher.lifeuniversiteitleiden.nlchemrxiv.org
Advanced Algorithms for De Novo Antagonist Design
The design of novel adenosine A2A receptor antagonists has been significantly advanced by the integration of sophisticated computational algorithms. These methods move beyond traditional high-throughput screening by generating novel molecular structures from the ground up, tailored to the specific structural features of the receptor.
One modern approach combines structure-based drug design (SBDD) principles with generative chemical language models. chemrxiv.org These models learn molecular representations from vast chemical datasets and can then be used to generate new molecules. For instance, the Augmented Hill-Climb algorithm has been successfully used to optimize multiple design objectives simultaneously, including crucial protein-ligand complementarity. chemrxiv.org This technique has produced de novo molecules with both known and entirely new chemical scaffolds for adenosine A2A receptor antagonism, accessing areas of chemical space not covered by commercial libraries. chemrxiv.org Experimental validation of molecules designed this way has shown a high binding hit rate of 88%, with 50% of those binders demonstrating functional activity. chemrxiv.org
Deep learning methodologies, such as deep neural networks (DNN) and convolutional neural networks (CNN), are also being employed. nih.gov These models can be trained on libraries of existing active and inactive compounds to learn the complex relationships between chemical structure and biological activity. nih.gov By using molecular fingerprints like the extended connectivity fingerprint 4 (ECFP4), these deep learning models can screen virtual libraries or guide the generation of new compounds with a high probability of being active. nih.gov
Other computational strategies include the use of self-organizing maps (SOM), a type of artificial neural network. A SOM can establish a preliminary structure-activity relationship from a set of known molecules, which is then used to guide the design of a combinatorial library by projecting virtually assembled new molecules onto the map. nih.gov This virtual screening approach has been used to create small, focused libraries of A2A antagonists with improved properties. nih.gov Furthermore, docking-based virtual screening, which computationally places candidate molecules into the receptor's binding site, remains a foundational tool for identifying novel and structurally diverse antagonist candidates from large compound databases. nih.govidrblab.org
These advanced algorithms accelerate the discovery process by prioritizing the synthesis and testing of compounds with the highest likelihood of success, thereby reducing the time and resources required for hit identification.
Strategies for Overcoming Challenges in Antagonist Development
The development of adenosine receptor antagonists faces significant hurdles, primarily the need to achieve high subtype selectivity and to minimize interactions with unintended biological targets.
Achieving selectivity for the A2A receptor over the other adenosine receptor subtypes (A1, A2B, and A3) is critical, as off-target activation can lead to undesirable side effects. e-century.us The high degree of conservation in the ligand-binding pockets across subtypes makes this a considerable challenge. nih.gov
Structure-based drug design (SBDD) has been instrumental in this area, leveraging the high-resolution crystal structures of the A2A receptor. nih.govacs.org By analyzing the receptor's binding pocket, researchers can design compounds that exploit subtle differences between subtypes. For example, analysis of 3D models points to non-conserved residues in the extracellular loop regions as key determinants of ligand selectivity. nih.govbohrium.com
Computational techniques such as the Ligand-guided Receptor Optimization (LiBERO) methodology have been used to refine homology models of other adenosine receptor subtypes (A1, A2B, A3) based on the A2A crystal structure. nih.govbohrium.com This approach improves the models' ability to distinguish subtype-specific ligands, allowing for the creation of 3D selectivity panels to predict the subtype selectivity of new antagonist designs. nih.gov
Medicinal chemistry efforts focus on modifying chemical scaffolds to enhance selectivity. For example, in one study, a virtual screening approach using self-organizing maps led to the design of a focused library of 17 compounds that, on average, showed a 3.5-fold increase in selectivity compared to the initial library. nih.gov The most successful compound from this effort achieved a 121-fold selectivity for the A2A receptor over the A1 subtype. nih.gov Similarly, lead optimization based on substructure searching has led to the discovery of highly potent and selective antagonists. idrblab.org Studies on purine (B94841) derivatives have shown that specific chemical modifications, such as the substitution at the N-9 position, can significantly influence both potency and selectivity. mdpi.com
The efficacy of these selective antagonists is well-established in preclinical models, particularly for conditions like Parkinson's disease. consensus.app In such models, A2A antagonists consistently improve motor symptoms and can enhance the therapeutic effects of standard treatments like L-DOPA without worsening side effects such as dyskinesia. wikipedia.orgnih.gov
Q & A
Q. Methodological Insight
- Use homology models (e.g., A2A-based templates for A2B) to predict binding pockets.
- Validate with competitive binding assays (Ki calculations) and site-directed mutagenesis to confirm residue roles .
How can researchers resolve contradictory data on antagonist efficacy across different in vivo models of neurodegenerative diseases?
Advanced Research Focus
Contradictions often arise from model-specific pathophysiology. For example, Aβ-injected rodents show acute cognitive deficits reversible by A2A antagonists, while transgenic AD models (e.g., APP-overexpressing mice) exhibit chronic neurodegeneration where antagonists may require prolonged administration . Differences in blood-brain barrier penetration, dosing regimens, or receptor expression levels (e.g., upregulated A2A in AD hippocampi) further complicate comparisons.
Q. Methodological Insight
- Standardize models by selecting progressive vs. acute paradigms (e.g., Aβ infusion vs. scopolamine-induced amnesia).
- Quantify receptor density via immunohistochemistry and correlate with behavioral outcomes .
What experimental approaches optimize antagonist selectivity for A2B over A2A receptors?
Advanced Research Focus
A2B selectivity requires targeting divergent regions like extracellular loop 2 (ECL2) or transmembrane helix 6. For example, PSB601 binds A2B via hydrophobic interactions with Leu249 and His250, absent in A2A. Computational strategies, such as free energy perturbation (FEP) simulations, can predict mutation-induced affinity changes (e.g., ΔΔG calculations for Ala scans) .
Q. Methodological Insight
- Use molecular dynamics (MD) simulations to map water-mediated interactions (e.g., AZD4635’s fluorophenyl group in A2A’s hydrophobic pocket).
- Validate with cAMP assays in A2B-transfected cells and cross-test against A2A/A1 receptors .
How do adenosine receptor antagonists modulate immune responses in cancer models, and what are key mechanistic biomarkers?
Advanced Research Focus
A2B antagonists (e.g., PSB-603) block adenosine-induced immunosuppression by inhibiting CD73/adenosine axis-driven cAMP/PKA/CREB signaling. In NSCLC models, this enhances IFN-γ+ T-cell infiltration and reduces myeloid-derived suppressor cells (MDSCs). Mechanistic validation requires co-administration with checkpoint inhibitors and quantification of Th1/Th2 cytokine ratios .
Q. Methodological Insight
- Measure CD73 expression via flow cytometry in tumor-infiltrating lymphocytes (TILs).
- Use phospho-CREB ELISA and RNA-seq to confirm pathway inhibition .
What in vitro and in vivo models best predict the cognitive-enhancing effects of A2A antagonists?
Q. Basic Research Focus
- In vitro : Primary neuronal cultures with glutamate-induced excitotoxicity or Aβ42 exposure. Measure synaptic plasticity markers (e.g., PSD-95) and cAMP levels .
- In vivo : Rodent models of aging (e.g., 22-month-old rats in Lashley III maze) or Aβ-infused mice. Use Morris water maze and novel object recognition tests with chronic antagonist dosing (e.g., caffeine at 30 mg/kg) .
Q. Methodological Insight
- Cross-validate findings using A2A knockout mice to confirm receptor-specific effects .
How can computational methods improve antagonist design against adenosine receptors?
Q. Advanced Research Focus
- Homology Modeling : Build A2B models using A2A templates (PDB: 3EML) to predict ligand-receptor interactions .
- Free Energy Simulations : Calculate binding free energy changes (e.g., for E13Q mutation in A2A) using molecular mechanics/Poisson-Boltzmann (MM/PBSA) .
- Virtual Screening : Filter compound libraries for ribose-binding pocket compatibility (e.g., AZD4635’s pyridine-water interaction with His278) .
What are common pitfalls in interpreting radioligand binding data for adenosine receptor antagonists?
Q. Basic Research Focus
- Nonspecific Binding : Use high-affinity radioligands (e.g., [³H]CGS21680 for A2A) with excess cold ligand (e.g., 10 μM theophylline) to block nonspecific sites .
- Receptor Density : Normalize Bmax values to membrane protein content, especially in transfected systems .
How do adenosine antagonists synergize with existing therapies in Parkinson’s disease (PD)?
Advanced Research Focus
A2A antagonists (e.g., istradefylline) enhance L-DOPA efficacy by reducing GABAergic output in striatopallidal pathways. Preclinical validation requires MPTP-lesioned mice with rotorod tests and microdialysis to measure striatal dopamine .
Q. Methodological Insight
- Combine antagonists with low-dose L-DOPA and assess dyskinesia biomarkers (e.g., FosB/ΔFosB expression) .
What biochemical assays reliably quantify antagonist potency and efficacy?
Q. Basic Research Focus
- cAMP Assays : Transfect cells with A2A/A2B receptors; measure forskolin-induced cAMP inhibition (antagonists) or stimulation (agonists) using HTRF or radioimmunoassays .
- β-Arrestin Recruitment : Use BRET/TR-FRET systems for biased signaling analysis .
How can researchers address low bioavailability of potent adenosine antagonists?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
